molecular formula C13H20N2OS B7501902 (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone

(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No. B7501902
M. Wt: 252.38 g/mol
InChI Key: SYWJTMPTLCHKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMMDA, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been shown to have various biochemical and physiological effects on the body. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.

Mechanism of Action

(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is believed to exert its effects on the body by binding to the serotonin receptor in the brain. This receptor plays a crucial role in regulating mood, anxiety, and other physiological functions. By binding to this receptor, this compound can modulate its activity and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has various advantages and limitations when used in lab experiments. Its potent psychoactive effects make it an excellent candidate for investigating the role of the serotonin receptor in the brain. However, its potential for abuse and toxicity limits its use in human studies. Additionally, the synthesis of this compound is challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is investigating its potential as a therapeutic agent for various psychiatric disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the brain and body. Finally, the development of safer and more efficient synthesis methods for this compound could enable its use in human studies.
Conclusion:
In conclusion, this compound is a potent psychoactive substance that has various biochemical and physiological effects on the body. Its synthesis and mechanism of action are still being studied, and it has potential therapeutic applications for various psychiatric disorders. However, its potential for abuse and toxicity limits its use in human studies. Further research is needed to understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is synthesized by reacting 2,5-dimethylthiophen-3-ylamine with 4-methyl-1,4-diazepan-1-yl ketone in the presence of a suitable catalyst. This reaction results in the formation of this compound, which can be purified by various methods such as chromatography.

Scientific Research Applications

(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. Additionally, this compound has been used in studies investigating the role of the serotonin receptor in the brain and its potential as a therapeutic target for various psychiatric disorders.

properties

IUPAC Name

(2,5-dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWJTMPTLCHKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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